2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide
Overview
Description
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-2-methyl-N-methylsulfonylaniline.
Acylation reaction: The resulting aniline derivative is then acylated with 2,3-dimethylphenylacetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl groups may be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide: can be compared with other chloro-substituted aniline derivatives or acetamide compounds.
N-(2,3-dimethylphenyl)acetamide: Lacks the chloro and methylsulfonyl groups.
4-chloro-2-methyl-N-methylsulfonylaniline: Lacks the acetamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,3-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-12-6-5-7-16(14(12)3)20-18(22)11-21(25(4,23)24)17-9-8-15(19)10-13(17)2/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSKMFLYXFBOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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